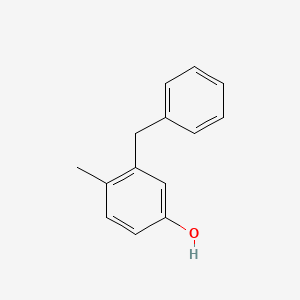
3-Benzyl-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-4-methylphenol is an aromatic organic compound that belongs to the class of phenols It is characterized by a benzyl group and a methyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Benzyl-4-methylphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a nucleophile. For instance, the hydrolysis of 4-chloromethylbenzene at high temperatures can yield 3- and 4-methylbenzenols . Another method involves the methylation of phenol with methanol over a solid acid catalyst, such as magnesium oxide or alumina, at temperatures above 300°C .
Industrial Production Methods
Industrial production of this compound often involves the extraction of cresols from coal tar or the hydrolysis of chlorotoluenes or related sulfonates . These methods are efficient and scalable, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while oxidation can produce quinones .
Aplicaciones Científicas De Investigación
3-Benzyl-4-methylphenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Benzyl-4-methylphenol involves its interaction with specific molecular targets and pathways. For instance, as a phenolic compound, it can disrupt bacterial cell membranes, leading to cell lysis and death . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Cresols: These include ortho-cresol, meta-cresol, and para-cresol, which are isomers of methylphenol.
Phenol: A simpler aromatic compound with a hydroxyl group attached to a benzene ring.
Benzyl Alcohol: An aromatic alcohol with a benzyl group attached to a hydroxyl group.
Uniqueness
3-Benzyl-4-methylphenol is unique due to the presence of both a benzyl group and a methyl group on the phenol ring, which imparts distinct chemical properties and reactivity compared to its similar compounds .
Propiedades
Número CAS |
41389-83-7 |
|---|---|
Fórmula molecular |
C14H14O |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
3-benzyl-4-methylphenol |
InChI |
InChI=1S/C14H14O/c1-11-7-8-14(15)10-13(11)9-12-5-3-2-4-6-12/h2-8,10,15H,9H2,1H3 |
Clave InChI |
CDMPKYXSYJDMAP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


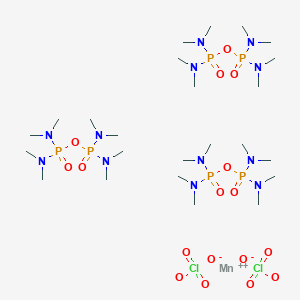

![2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole](/img/structure/B14659552.png)
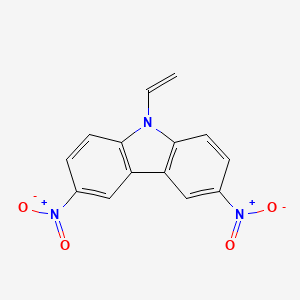
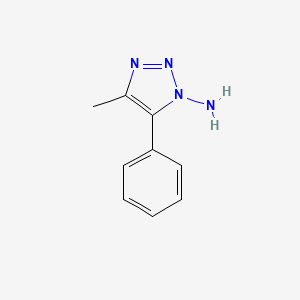
![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione](/img/structure/B14659571.png)

![5H-imidazo[1,2-b]indazole](/img/structure/B14659583.png)
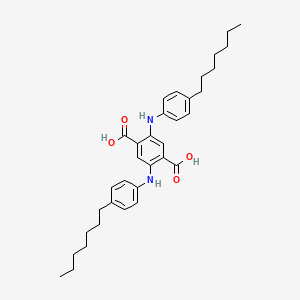
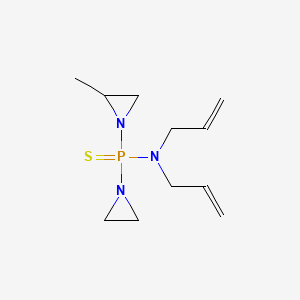
![[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite](/img/structure/B14659593.png)

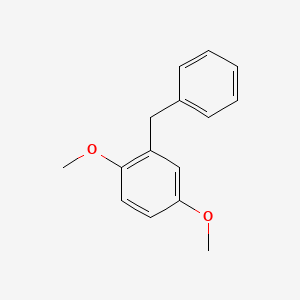
![2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol](/img/structure/B14659618.png)
